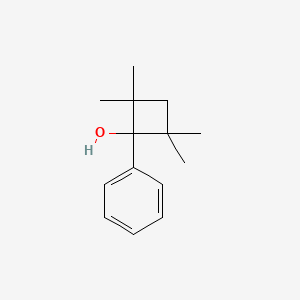![molecular formula C11H17N3O2 B13210574 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrazole ring substituted with methoxy and dimethyl groups, linked to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-5-methoxy-1H-pyrazole with appropriate reagents under controlled conditions.
Linking to Pyrrolidinone: The pyrazole derivative is then reacted with a suitable pyrrolidinone precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Shares the pyrazole core structure but lacks the pyrrolidinone moiety.
Omeprazole: Contains a similar methoxy and dimethyl substitution pattern but differs in overall structure and function.
Uniqueness
5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to its combination of the pyrazole and pyrrolidinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O2/c1-7-9(11(16-3)14(2)13-7)6-8-4-5-10(15)12-8/h8H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
XJVPOSAVAHBUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC2CCC(=O)N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


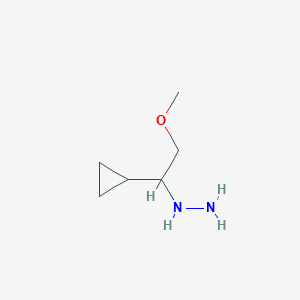
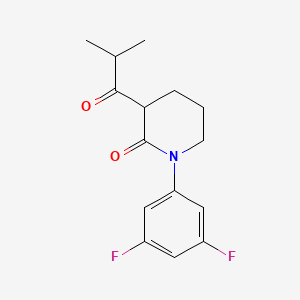
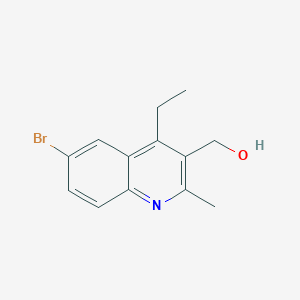
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13210536.png)
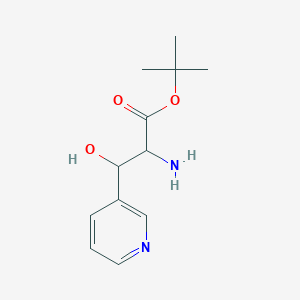
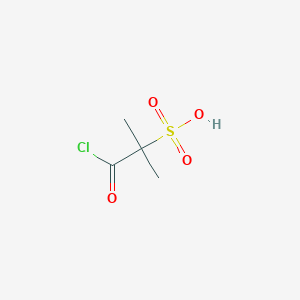
![N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13210547.png)
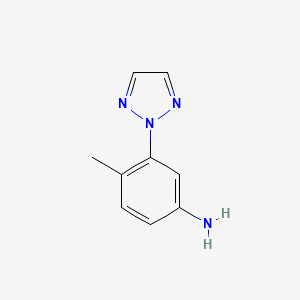
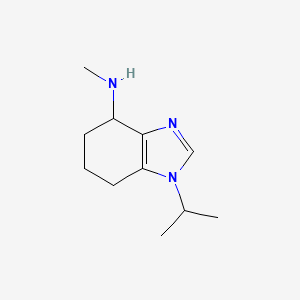
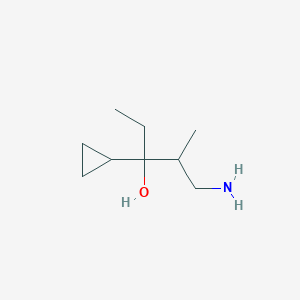
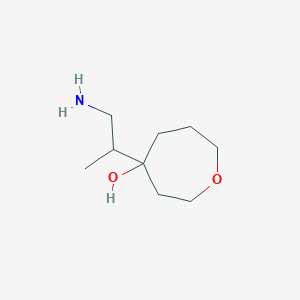
![tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate](/img/structure/B13210572.png)
amine](/img/structure/B13210575.png)
